5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both furan and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine typically involves the bromination of a furan derivative followed by the formation of the triazole ring. One common method involves the bromination of 5-bromo-2-furoic acid, which is then converted into the corresponding amine. The reaction conditions often include the use of bromine in dichloroethane at low temperatures (between -10 and -15°C) to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the triazole ring can participate in reduction reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation can produce furanones.
Scientific Research Applications
5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic semiconductors and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The furan and triazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the furan and triazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c7-4-2-1-3(12-4)5-9-6(8)11-10-5/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMVHBGQUCWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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